![molecular formula C19H16FN5O B10981624 N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B10981624.png)
N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-2-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorobenzyl group, a triazole ring, and an indole carboxamide moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 4-fluorobenzyl bromide: This can be achieved by bromination of 4-fluorotoluene using bromine in the presence of a catalyst.
Formation of 1H-1,2,4-triazole-5-amine: This intermediate can be synthesized by reacting hydrazine hydrate with formamide under controlled conditions.
Coupling Reaction: The 4-fluorobenzyl bromide is then reacted with 1H-1,2,4-triazole-5-amine to form the desired triazole derivative.
Indole Carboxamide Formation: The final step involves the coupling of the triazole derivative with 1-methyl-1H-indole-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Biological Activity
N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a triazole ring, an indole moiety, and a fluorobenzyl substituent. The triazole ring is known for its bioactivity against various pathogens, while the indole structure is often associated with anticancer properties. The fluorobenzyl group enhances lipophilicity, potentially improving the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to optimize yield and purity. The general synthetic pathway includes the formation of the triazole ring followed by the introduction of the indole and carboxamide functionalities.
Antimicrobial Activity
This compound has demonstrated notable antibacterial activity. Studies indicate that compounds containing triazole rings exhibit enhanced efficacy against bacterial strains due to their ability to disrupt microbial cell functions. The incorporation of the fluorobenzyl group may further enhance this activity by improving membrane permeability.
Anticancer Properties
Research has indicated potential anticancer effects associated with this compound. The indole moiety is known for its role in various anticancer agents. Molecular docking studies suggest that this compound can interact with specific proteins involved in cancer pathways, potentially inhibiting tumor growth and proliferation.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Binding : Interaction with specific cellular receptors can modulate signaling pathways that lead to apoptosis in cancer cells or inhibit bacterial growth.
Case Studies and Research Findings
A variety of studies have explored the biological activity of similar compounds to elucidate structure–activity relationships (SAR). For instance:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(4-fluorobenzyl)-1H-1,2,4-triazole-3-carboxamide | Lacks quinoline core | Moderate antibacterial |
1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide | Lacks triazole and fluorobenzyl groups | Anticancer activity |
N-(4-fluorobenzyl)-1H-indole-3-carboxamide | Contains indole ring instead of quinoline | Antibacterial |
These findings emphasize the importance of specific structural components in enhancing biological activity. The presence of electron-withdrawing groups like fluorine has been correlated with improved potency against various targets.
Properties
Molecular Formula |
C19H16FN5O |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C19H16FN5O/c1-25-15-5-3-2-4-13(15)11-16(25)18(26)22-19-21-17(23-24-19)10-12-6-8-14(20)9-7-12/h2-9,11H,10H2,1H3,(H2,21,22,23,24,26) |
InChI Key |
VXLKUJKCQOONQU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.